

# In-Depth Technical Guide: Physicochemical Properties of 4-Chloro-2-nitrobenzoic Acid

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## Compound of Interest

Compound Name: 4-Chloro-2-nitrobenzoic acid

Cat. No.: B146358

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This technical guide provides a comprehensive overview of a key physicochemical property of **4-Chloro-2-nitrobenzoic acid**: its melting point. This information is critical for the identification, purity assessment, and handling of this compound in research and development settings.

## Physicochemical Data: Melting Point of 4-Chloro-2-nitrobenzoic Acid

The melting point of a crystalline solid is a fundamental physical property that indicates the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The data compiled from various sources for **4-Chloro-2-nitrobenzoic acid** is presented below.

Parameter	Reported Value (°C)	Source
Melting Point	139 - 142	ChemicalBook[1]
Melting Point	141 - 143	ChemicalBook[2][3]
Melting Point	141 - 146	ChemNet[4]
Melting Point	144	Stenutz[5]

As indicated in the table, the reported melting point for **4-Chloro-2-nitrobenzoic acid** consistently falls within the range of 139°C to 146°C. A sharp melting point range within these values is indicative of a high-purity sample. Conversely, a broader melting range or a depressed melting point may suggest the presence of impurities.

## Experimental Protocol: Melting Point Determination

The following is a detailed methodology for the determination of the melting point of a solid organic compound such as **4-Chloro-2-nitrobenzoic acid** using the capillary method. This is a standard and widely accepted technique in organic chemistry.

Materials and Equipment:

- Melting point apparatus (e.g., Mel-Temp or similar) or Thiele tube setup
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Spatula
- Mortar and pestle (optional, for grinding crystals)
- Heating bath fluid (if using a Thiele tube, e.g., mineral oil or silicone oil)
- Sample of **4-Chloro-2-nitrobenzoic acid**
- Safety goggles

Procedure:

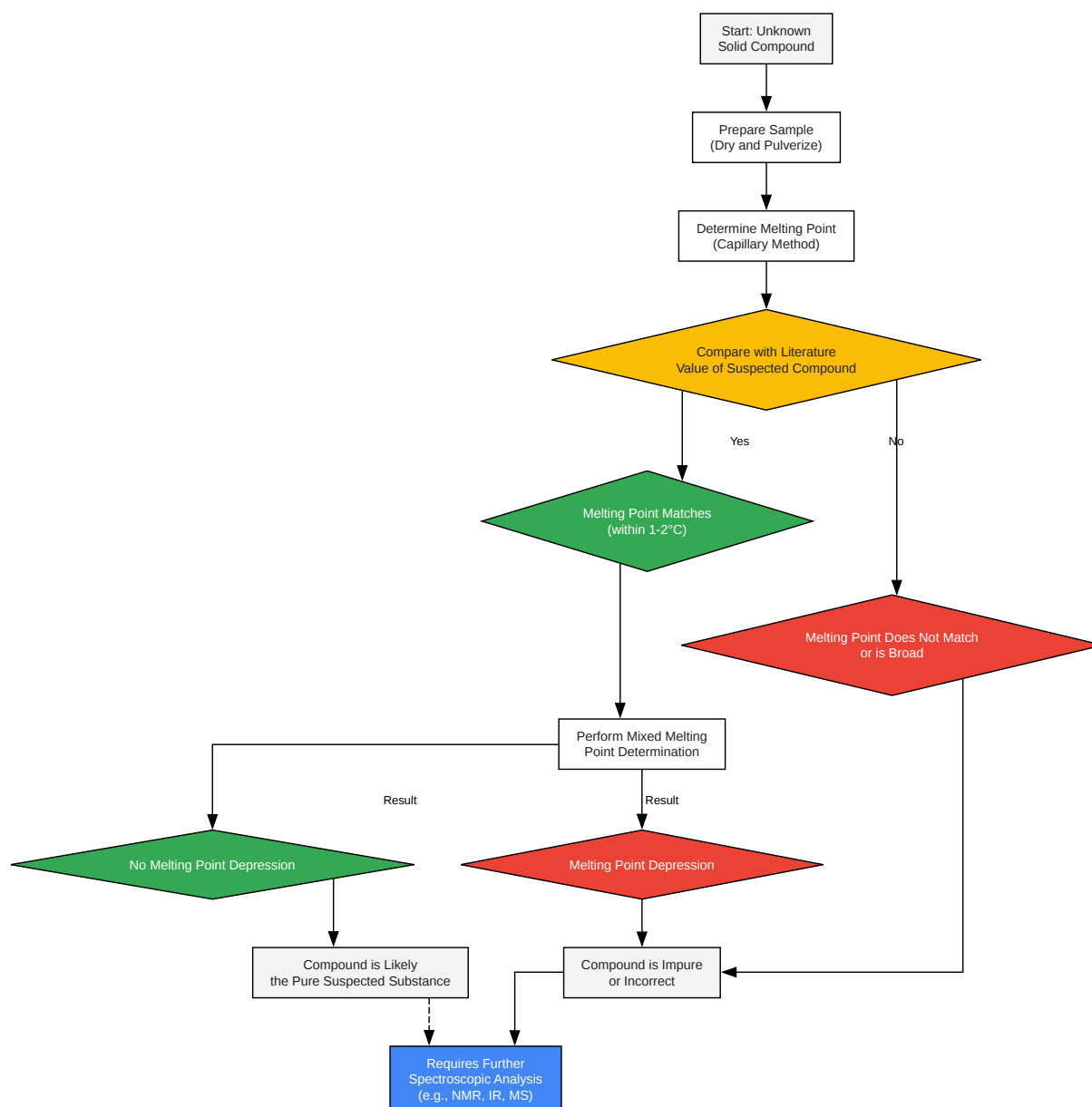
- Sample Preparation:
  - Ensure the sample of **4-Chloro-2-nitrobenzoic acid** is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.
  - Take a capillary tube, which is sealed at one end.

- Press the open end of the capillary tube into the powdered sample, forcing a small amount of the compound into the tube.[6]
- Gently tap the sealed end of the capillary tube on a hard surface to pack the sample down into the bottom of the tube.[6] The packed sample should be approximately 1-2 mm in height.[7]
- Apparatus Setup (Melting Point Apparatus):
  - Insert the capillary tube containing the sample into the designated slot in the melting point apparatus.
  - Ensure the thermometer is correctly positioned in the apparatus to accurately measure the temperature of the heating block.
- Apparatus Setup (Thiele Tube):
  - Attach the capillary tube to the thermometer using a rubber band or thread. The bottom of the capillary tube should be aligned with the bulb of the thermometer.[8]
  - Clamp the thermometer with the attached capillary tube so that it is immersed in the heating oil within the Thiele tube. The sample should be positioned in the center of the tube.
- Melting Point Determination:
  - Begin heating the apparatus. For an unknown sample, a rapid initial heating can be performed to determine an approximate melting point.
  - For an accurate measurement, allow the apparatus to cool and then begin heating again at a slow and steady rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[6]
  - Carefully observe the sample through the magnifying lens of the melting point apparatus or directly in the Thiele tube.
  - Record the temperature at which the first drop of liquid appears (the beginning of melting).

- Continue to observe and record the temperature at which the last solid crystal melts completely (the end of melting).
- The recorded range between these two temperatures is the melting point range of the sample.
- Post-Measurement:
  - Turn off the heating apparatus and allow it to cool down.
  - Dispose of the used capillary tube in a designated glass waste container. Never reuse a capillary tube.[8]

## Logical Workflow for Compound Identification

The following diagram illustrates a logical workflow for the preliminary identification of an unknown solid organic compound based on its melting point.



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Caption: Logical workflow for compound identification via melting point.

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- To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical Properties of 4-Chloro-2-nitrobenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146358#melting-point-of-4-chloro-2-nitrobenzoic-acid]

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